molecular formula C2H4INO2 B14656040 1-Iodo-1-nitroethane CAS No. 51771-09-6

1-Iodo-1-nitroethane

Cat. No.: B14656040
CAS No.: 51771-09-6
M. Wt: 200.96 g/mol
InChI Key: VDOPYGXUORYJBA-UHFFFAOYSA-N
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Description

1-Iodo-1-nitroethane is an organic compound that belongs to the family of nitro compounds It is characterized by the presence of both an iodine atom and a nitro group (-NO2) attached to the same carbon atom

Preparation Methods

1-Iodo-1-nitroethane can be synthesized through several methods. One common synthetic route involves the reaction of ethyl iodide with silver nitrite in a solvent such as diethyl ether or tetrahydrofuran. This reaction proceeds via a nucleophilic substitution mechanism, where the iodide ion is replaced by the nitrite ion, resulting in the formation of this compound .

Chemical Reactions Analysis

1-Iodo-1-nitroethane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-nitroethanol.

    Oxidation: The compound can undergo oxidation reactions to form nitroethane derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like hydroxide ions .

Scientific Research Applications

1-Iodo-1-nitroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-1-nitroethane involves its reactivity due to the presence of both the iodine atom and the nitro group. The nitro group is highly electron-withdrawing, making the carbon atom to which it is attached more electrophilic. This enhances the compound’s reactivity towards nucleophiles, facilitating various substitution and reduction reactions .

Comparison with Similar Compounds

1-Iodo-1-nitroethane can be compared to other nitroalkanes such as nitromethane, nitroethane, and 1-nitropropane. These compounds share similar reactivity patterns due to the presence of the nitro group. the presence of the iodine atom in this compound makes it unique, as it introduces additional reactivity and potential for further functionalization .

Similar compounds include:

Properties

CAS No.

51771-09-6

Molecular Formula

C2H4INO2

Molecular Weight

200.96 g/mol

IUPAC Name

1-iodo-1-nitroethane

InChI

InChI=1S/C2H4INO2/c1-2(3)4(5)6/h2H,1H3

InChI Key

VDOPYGXUORYJBA-UHFFFAOYSA-N

Canonical SMILES

CC([N+](=O)[O-])I

Origin of Product

United States

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